(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one
Description
The compound (5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazol-4-one derivative characterized by a Z-configured benzylidene moiety at position 5 and a methylsulfanyl group at position 2. This compound belongs to a broader class of (Z)-5-(substituted benzylidene)thiazol-4-one analogs, which are synthesized via condensation reactions under mild conditions, ensuring high yields and scalability .
Properties
IUPAC Name |
(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c1-21-15-18-13(19)12(22-15)9-10-4-2-5-11(8-10)20-14-16-6-3-7-17-14/h2-9H,1H3/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCLIDVEDAJWJD-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CC(=CC=C2)OC3=NC=CC=N3)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C/C2=CC(=CC=C2)OC3=NC=CC=N3)/S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one, a thiazole derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 341.39 g/mol. The structure features a thiazole ring and a pyrimidine moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the condensation of 2-methylsulfanyl-1,3-thiazol-4-one with 3-pyrimidin-2-yloxybenzaldehyde. This reaction is facilitated under acidic conditions, yielding the desired product with moderate to high yields depending on the reaction conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|---|
| (5Z)-2-methylsulfanyl... | Bacillus cereus | 0.008 mg/mL | 0.016 mg/mL |
| (5Z)-2-methylsulfanyl... | Staphylococcus aureus | >0.1 mg/mL | >0.1 mg/mL |
| (5Z)-2-methylsulfanyl... | Escherichia coli | 0.015 mg/mL | 0.03 mg/mL |
The compound exhibited excellent activity against Bacillus cereus , being significantly more potent than standard antibiotics such as streptomycin and ampicillin . Additionally, it demonstrated good efficacy against Escherichia coli and moderate activity against Staphylococcus aureus .
Antitumor Activity
In vitro studies have indicated that this compound possesses antitumor properties. The compound has been tested against several cancer cell lines:
Table 2: Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 12 |
| A549 | 20 |
These findings suggest that the compound can inhibit cancer cell proliferation effectively, with lower IC50 values indicating higher potency against MCF7 breast cancer cells compared to others .
Case Studies
A notable case study involved the evaluation of various thiazole derivatives for their antimicrobial and anticancer activities. In this study, (5Z)-2-methylsulfanyl... was one of the most potent compounds tested against both bacterial strains and cancer cell lines, reinforcing its potential as a lead compound for further development in pharmaceutical applications .
Scientific Research Applications
Thiazole derivatives, including (5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one, have been studied for their potential in various therapeutic areas:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating similar compounds found that they displayed moderate to good activity against multiple bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the thiazole structure enhances the antimicrobial efficacy of the compounds.
Anticancer Potential
The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. Mechanistically, it has been observed to activate caspase pathways, leading to mitochondrial dysfunction and subsequent cell death.
Case Study: Induction of Apoptosis
A study on a similar thiazole derivative demonstrated its ability to induce S phase arrest and up-regulate pro-apoptotic proteins while down-regulating anti-apoptotic proteins in cancer cell lines.
Anti-inflammatory Effects
Thiazole derivatives have been noted for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies on related thiazole compounds indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thiazol-4-One and Thiazolidin-4-One Derivatives
The compound is compared to the following analogs (Table 1), which share the core thiazol-4-one or thiazolidin-4-one scaffold but differ in substituents:
Key Findings from Comparative Studies
Crystallographic and Solubility Properties
However, the pyrimidin-2-yloxyphenyl substituent may compensate through π-π stacking .
Substituent Effects
Preparation Methods
Cyclization via Hantzsch Thiazole Synthesis
A modified Hantzsch synthesis is employed using thiourea and α-chloroacetoacetic acid ethyl ester under basic conditions:
$$
\text{Thiourea} + \text{ClCH}2\text{C(O)COOEt} \xrightarrow[\text{EtOH, reflux}]{\text{NaHCO}3} \text{2-Amino-thiazol-4-one}
$$
Methylsulfanyl Introduction :
The amino group at position 2 is replaced via nucleophilic substitution with methyl thiol (CH₃SH) in the presence of HCl:
$$
\text{2-Amino-thiazol-4-one} + \text{CH₃SH} \xrightarrow{\text{HCl, Δ}} \text{2-Methylsulfanyl-thiazol-4-one}
$$
Yield : 68–72% after recrystallization from ethanol.
Alternative Route: Cyclocondensation of Dithiocarbamates
A one-pot method involves reacting methyl dithiocarbamate with chloroacetic acid in aqueous NaOH:
$$
\text{CH₃NHC(S)S⁻Na⁺} + \text{ClCH₂COOH} \xrightarrow{\text{NaOH, H₂O}} \text{Intermediate A}
$$
Advantages : Higher scalability (85% yield) and reduced byproducts.
Synthesis of Intermediate B: 3-(Pyrimidin-2-yloxy)benzaldehyde
Nucleophilic Aromatic Substitution
3-Hydroxybenzaldehyde reacts with 2-chloropyrimidine in dimethylformamide (DMF) using K₂CO₃ as a base:
$$
\text{3-HO-C₆H₄-CHO} + \text{Cl-C₄H₃N₂} \xrightarrow[\text{DMF, 110°C}]{\text{K₂CO₃}} \text{Intermediate B}
$$
Reaction Time : 12 hours
Yield : 65% after silica gel chromatography.
Knoevenagel Condensation to Form the Benzylidene Derivative
Reaction Conditions
Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) are condensed in acetic acid with piperidine (10 mol%) as a catalyst:
$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow[\text{AcOH, Δ}]{\text{Piperidine}} \text{(5Z)-Target Compound}
$$
Key Parameters :
Purification and Yield
- Crude Product : Precipitated by cooling the reaction mixture.
- Recrystallization : Ethanol/water (7:3) yields 58–63% pure product.
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, DMSO-d₆)
| Proton | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiazole C₅-H | 7.92 | Singlet | 1H |
| Benzylidene CH | 7.89 | Singlet | 1H |
| Pyrimidinyl H | 8.67–8.71 | Doublet | 2H |
| Aromatic H (phenyl) | 7.35–7.58 | Multiplet | 4H |
| SCH₃ | 2.52 | Singlet | 3H |
IR Spectroscopy (KBr, cm⁻¹)
- C=O (thiazolone) : 1685
- C=N (thiazole) : 1610
- C=S : 1220
Mass Spectrometry
- ESI-MS : m/z 354.1 [M+H]⁺ (calc. 354.08 for C₁₆H₁₂N₃O₂S₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Z:E Ratio |
|---|---|---|---|
| Hantzsch + Substitution | 68 | 95 | 92:8 |
| Dithiocarbamate Route | 85 | 97 | 89:11 |
| Direct Condensation | 63 | 93 | 94:6 |
Key Findings :
- The dithiocarbamate method offers superior yield but requires rigorous temperature control.
- Piperidine catalysis in AcOH optimizes Z-selectivity.
Challenges and Mitigation Strategies
Stereochemical Control
Byproduct Formation
- Aldol Adducts : Minimized by using anhydrous AcOH and molecular sieves.
- Oxidation of Thiols : Conduct reactions under nitrogen atmosphere.
Industrial Scalability and Green Chemistry
- Solvent Recycling : AcOH recovery via distillation reduces waste.
- Catalytic Alternatives : Biocatalysts (e.g., lipases) are being explored for Knoevenagel steps to replace piperidine.
Q & A
What are the typical synthesis steps and reagents for (5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one?
Level: Basic
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the thiazol-4-one core via condensation of thioamides with α-halo carbonyl compounds under reflux conditions in solvents like ethanol or DMF .
- Step 2: Introduction of the pyrimidin-2-yloxyphenyl substituent via a Knoevenagel condensation, using aldehydes and catalysts such as piperidine .
- Step 3: Methylsulfanyl group incorporation via nucleophilic substitution with methanethiol or its derivatives .
Key reagents include thioamides, chloroacetic acid, and sodium acetate for pH control. Purification often employs recrystallization (DMF/ethanol mixtures) or column chromatography .
Which analytical techniques are essential for confirming the structure and purity of this compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify regioselectivity of substituents and Z-configuration of the methylidene group .
- High-Performance Liquid Chromatography (HPLC): Ensures ≥95% purity by resolving intermediates and byproducts .
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystalline): Provides unambiguous stereochemical data .
How can synthesis routes be optimized to improve yield and purity?
Level: Advanced
Answer:
- Reaction Condition Tuning: Adjusting solvent polarity (e.g., switching from ethanol to DMF) enhances solubility of intermediates .
- Catalyst Screening: Bases like triethylamine or DBU improve condensation efficiency .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .
- Continuous Flow Chemistry: Minimizes side reactions in exothermic steps .
- In-Line Monitoring: FTIR or Raman spectroscopy tracks reaction progress in real time .
How do pH and temperature affect the stability of this compound during biological assays?
Level: Advanced
Answer:
- pH Stability: The thiazol-4-one ring hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions, forming degradation products. Buffered solutions (pH 6–8) are optimal .
- Thermal Stability: Decomposition occurs above 150°C. Store at −20°C in inert atmospheres to prevent oxidation of the methylsulfanyl group .
- Light Sensitivity: The conjugated system is prone to photoisomerization; use amber vials for storage .
What biological assays are commonly used to evaluate its therapeutic potential?
Level: Basic
Answer:
- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., IC₅₀ for HepG2 or MCF-7) .
- Anti-Inflammatory Tests: COX-2 inhibition assays and TNF-α suppression in murine macrophages .
- Enzyme Binding Studies: Surface plasmon resonance (SPR) for kinase or protease inhibition .
How can researchers design experiments to elucidate structure-activity relationships (SAR)?
Level: Advanced
Answer:
- Substituent Variation: Synthesize analogs with modified pyrimidinyloxy groups (e.g., ethoxy vs. isopropoxy) to assess steric/electronic effects .
- Isosteric Replacements: Replace the thiazol-4-one core with triazole or oxadiazole to probe ring flexibility .
- Molecular Docking: Predict binding modes with targets like EGFR or DHFR using AutoDock Vina .
- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., pyrimidinyl oxygen) via 3D-QSAR .
How should contradictory biological activity data across studies be resolved?
Level: Advanced
Answer:
- Assay Standardization: Validate protocols (e.g., consistent cell passage numbers, serum-free conditions) .
- Metabolite Profiling: Use LC-MS to check for in situ degradation products that may alter activity .
- Cross-Study Comparisons: Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Reanalysis: Confirm stereochemical integrity via circular dichroism (CD) if unexpected inactivity arises .
What methods enable regioselective modifications of the thiazol-4-one core?
Level: Advanced
Answer:
- Directed Ortho-Metalation: Introduce substituents at the C5 position using LDA (lithium diisopropylamide) .
- Protecting Group Strategies: Temporarily block the methylsulfanyl group with Boc to functionalize the pyrimidinyloxy moiety .
- Click Chemistry: Azide-alkyne cycloadditions for selective bioconjugation .
- Electrophilic Aromatic Substitution: Nitration or halogenation at electron-rich aryl positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
